3-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid
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Overview
Description
3-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid, also known as HOPC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HOPC belongs to the class of chromenone compounds and is known for its diverse biological activities.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds derived from 3-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid are actively researched for their antimicrobial properties. The synthesis of various derivatives, such as Schiff's bases and thiosemicarbazides, has been explored. These derivatives exhibit significant antimicrobial activities against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Čačić et al., 2006). Additionally, the synthesis of aromatic carbamates derivatives with a chromen-2-one fragment, including those derived from this compound, has been studied for their potential in various applications (Velikorodov et al., 2014).
Antineoplastic Activity
Research has also focused on the antineoplastic (anti-cancer) potential of derivatives of this compound. For instance, the synthesis of 3-phenyl-2H,5H-pyrano[3,2-c]chromen-2-one derivatives and their evaluation for antineoplastic activity provide insights into their potential as anti-cancer agents. Some derivatives have been identified as promising leads for further development in cancer treatment (Gašparová et al., 2010).
Fluorescence Properties
The fluorescence properties of certain derivatives of this compound in both solution and solid states have been explored. These properties are particularly relevant in the field of material science and biochemical sensing. The study of benzo[c]coumarin carboxylic acids and their fluorescence properties demonstrates the potential applications in creating fluorescent materials and sensors (Shi et al., 2017).
Antibacterial Effects
New derivatives of 4-hydroxy-chromen-2-one, a compound closely related to this compound, have been synthesized and shown high levels of antibacterial activity. This research is crucial in the development of novel organic compounds with potent antibacterial properties (Behrami & Dobroshi, 2019).
Mechanism of Action
Target of Action
The primary target of 3-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid is human D-amino acid oxidase (hDAAO) . hDAAO is an enzyme that plays a crucial role in the regulation of synaptic plasticity and learning and memory by degrading the NMDAR co-agonist D-serine .
Mode of Action
This compound: interacts with hDAAO in a unique way. It was found to be FAD uncompetitive, much like canonical hDAAO inhibitors such as benzoic acid . This compound and an analog were independently co-crystalized with hDAAO, stabilizing a novel conformation of hDAAO in which the active-site lid was in an open position .
Biochemical Pathways
The action of This compound affects the pathway involving the NMDAR (N-methyl-D-aspartate receptor). By inhibiting hDAAO, this compound indirectly enhances NMDAR activity by preventing the degradation of the NMDAR co-agonist D-serine .
Pharmacokinetics
The ADME properties of This compound Its low nanomolar inhibitory potency against hdaao (ki=7 nm) suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of This compound ’s action are primarily related to its inhibition of hDAAO. This results in an increase in the levels of the NMDAR co-agonist D-serine, thereby enhancing NMDAR activity .
properties
IUPAC Name |
3-(7-hydroxy-2-oxo-4-phenylchromen-6-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c19-15-10-16-14(8-12(15)6-7-17(20)21)13(9-18(22)23-16)11-4-2-1-3-5-11/h1-5,8-10,19H,6-7H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHFSWPHLAPWBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=C(C(=C3)O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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